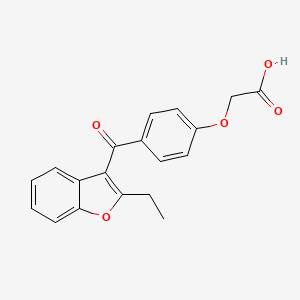
(4-((2-Ethyl-1-benzofuran-3-YL)carbonyl)phenoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-((2-Ethyl-1-benzofuran-3-YL)carbonyl)phenoxy)acetic acid is an organic compound with the molecular formula C19H16O5 and a molecular weight of 324.336 g/mol . This compound is known for its unique structure, which includes a benzofuran ring, making it a valuable building block in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((2-Ethyl-1-benzofuran-3-YL)carbonyl)phenoxy)acetic acid typically involves the coupling of 2-ethylbenzofuran-3-carbonyl chloride with 4-hydroxyphenoxyacetic acid under basic conditions . The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-((2-Ethyl-1-benzofuran-3-YL)carbonyl)phenoxy)acetic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
(4-((2-Ethyl-1-benzofuran-3-YL)carbonyl)phenoxy)acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-((2-Ethyl-1-benzofuran-3-YL)carbonyl)phenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The benzofuran ring can intercalate with DNA, potentially inhibiting DNA replication and transcription . Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
(4-((3-Amino-1-benzofuran-2-YL)carbonyl)phenoxy)acetic acid: Similar structure but with an amino group instead of an ethyl group.
(4-((2-Methyl-1-benzofuran-3-YL)carbonyl)phenoxy)acetic acid: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
(4-((2-Ethyl-1-benzofuran-3-YL)carbonyl)phenoxy)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological membranes .
Properties
Molecular Formula |
C19H16O5 |
|---|---|
Molecular Weight |
324.3 g/mol |
IUPAC Name |
2-[4-(2-ethyl-1-benzofuran-3-carbonyl)phenoxy]acetic acid |
InChI |
InChI=1S/C19H16O5/c1-2-15-18(14-5-3-4-6-16(14)24-15)19(22)12-7-9-13(10-8-12)23-11-17(20)21/h3-10H,2,11H2,1H3,(H,20,21) |
InChI Key |
XSDFWTIKVXKOGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC=C(C=C3)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















